N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Overview
Description
N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluorophenyl group and a methylbenzenesulfonamide moiety, which contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of N’-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide is the JUN proto-oncogene, AP-1 transcription factor subunit (JUN, c-Jun) . c-Jun is an oncogenic transcription factor that promotes cancer progression, invasion, and adhesion .
Mode of Action
N’-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide interacts with its target, c-Jun, through a mechanism of antagonism . This means it inhibits the function of c-Jun, thereby affecting the processes it regulates, such as cancer progression, invasion, and adhesion .
Biochemical Pathways
The compound affects the Notch signaling pathway . This pathway plays a crucial role in cell-cell communication, which is essential for cell differentiation, tissue development, and homeostasis . By inhibiting c-Jun, the compound reduces Notch-1 activation, leading to reduced expression of its downstream target protein Hes-1 .
Pharmacokinetics
It’s known that the compound can be administered intraperitoneally
Result of Action
The compound has been shown to significantly suppress the growth of pancreatic cancer tumor xenografts . It also inhibits the proliferation of various human and mouse pancreatic cancer cells while increasing activated caspase-3 . Additionally, it induces G2-M arrest and decreases the expression of cell-cycle-related proteins cyclin A1 and D1 while upregulating cyclin-dependent kinase inhibitor p21WAF1 .
Action Environment
It’s known that the compound’s efficacy can be affected by the genetic makeup of the cancer cells, including the presence of specific mutations in the notch signaling pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation of 2,4-difluorobenzaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include acidic or basic catalysts, which facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
- N-[(E)-(3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
- N-[(E)-(2,4-dimethylphenyl)methylideneamino]-4-methylbenzenesulfonamide
Uniqueness
This compound is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack the difluorophenyl group or have different substituents.
Properties
IUPAC Name |
N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(15)8-14(11)16/h2-9,18H,1H3/b17-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXMSULXSGUYMW-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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